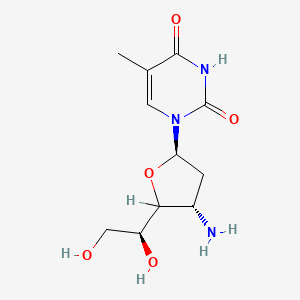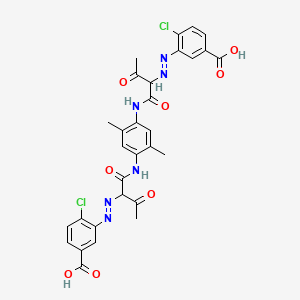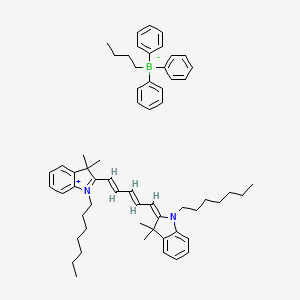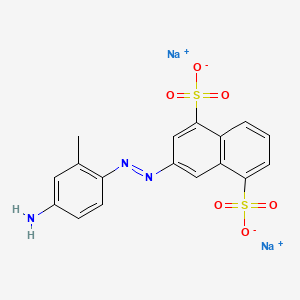
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is a synthetic organic compound. It is characterized by the presence of a naphthalene ring substituted with two sulfonic acid groups and an azo linkage to a 4-amino-2-methylphenyl group. This compound is commonly used as a dye intermediate and in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt typically involves the diazotization of 4-amino-2-methylphenylamine followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: 4-amino-2-methylphenylamine and 1,5-naphthalenedisulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo linkage and sulfonic acid groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in dyeing processes, the compound binds to fabric fibers through ionic and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, ((4-amino-phenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-methylphenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-chloro-2-methylphenyl)azo)-, sodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is unique due to the presence of both the 4-amino-2-methylphenyl group and the naphthalenedisulfonic acid moiety. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it particularly useful in various applications compared to its analogs.
Propiedades
Número CAS |
68400-80-6 |
|---|---|
Fórmula molecular |
C17H13N3Na2O6S2 |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
disodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C17H15N3O6S2.2Na/c1-10-7-11(18)5-6-15(10)20-19-12-8-14-13(17(9-12)28(24,25)26)3-2-4-16(14)27(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
RAUBHUCNBOKUJJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


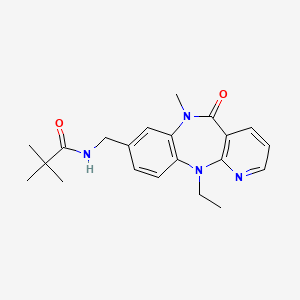
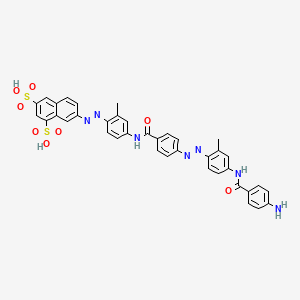
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
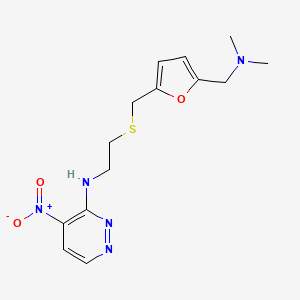

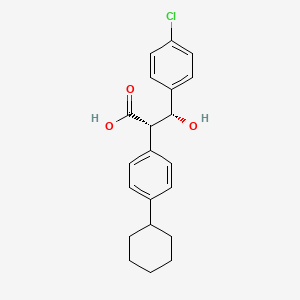

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
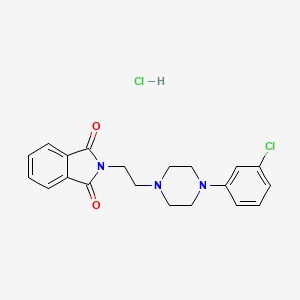

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
